molecular formula C14H14Cl2N2O3 B14323521 Ethyl 4-(2,3-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 4-(2,3-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B14323521
M. Wt: 329.2 g/mol
InChI Key: LCJXNRFZPHKEMQ-UHFFFAOYSA-N
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Description

Ethyl 4-(2,3-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure, which includes a dichlorophenyl group and a tetrahydropyrimidine ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,3-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through a multi-step process. One common method involves the Biginelli condensation reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. In this case, 2,3-dichlorobenzaldehyde, ethyl acetoacetate, and urea are used as starting materials. The reaction is typically carried out in the presence of a catalyst, such as hydrochloric acid or acetic acid, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,3-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

Ethyl 4-(2,3-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting central nervous system disorders and cancer.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Researchers investigate its biological activity, including its effects on enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,3-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The dichlorophenyl group and the tetrahydropyrimidine ring play crucial roles in binding to enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-(2,3-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:

These compounds share structural similarities but differ in their specific substituents and functional groups. The presence of different substituents can influence their chemical reactivity, biological activity, and potential applications. This compound is unique due to its specific combination of functional groups, which contributes to its distinct properties and applications.

Properties

Molecular Formula

C14H14Cl2N2O3

Molecular Weight

329.2 g/mol

IUPAC Name

ethyl 4-(2,3-dichlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C14H14Cl2N2O3/c1-3-21-13(19)10-7(2)17-14(20)18-12(10)8-5-4-6-9(15)11(8)16/h4-6,12H,3H2,1-2H3,(H2,17,18,20)

InChI Key

LCJXNRFZPHKEMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=C(C(=CC=C2)Cl)Cl)C

Origin of Product

United States

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